molecular formula C6H12SSe B15185200 Ethene, ((2-(ethylthio)ethyl)seleno)- CAS No. 90053-39-7

Ethene, ((2-(ethylthio)ethyl)seleno)-

Cat. No.: B15185200
CAS No.: 90053-39-7
M. Wt: 195.20 g/mol
InChI Key: VHHKGTVEBMUNPQ-UHFFFAOYSA-N
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Description

Ethene, ((2-(ethylthio)ethyl)seleno)- is an organoselenium compound characterized by the presence of selenium and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, ((2-(ethylthio)ethyl)seleno)- typically involves the reaction of ethene with a selenoether compound. One common method includes the use of selenocarboxamides and bromoenals in a carbene-catalyzed enantioselective nucleophilic C–Se bond construction . This reaction is carried out under mild conditions with a weak inorganic base to suppress racemization and decomposition of the selenium products.

Industrial Production Methods

Industrial production of Ethene, ((2-(ethylthio)ethyl)seleno)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethene, ((2-(ethylthio)ethyl)seleno)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The ethylthio and seleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethene, ((2-(ethylthio)ethyl)seleno)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organoselenium compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying selenium’s role in biological systems.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Ethene, ((2-(ethylthio)ethyl)seleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and carbon atoms, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of selenium and sulfur atoms .

Comparison with Similar Compounds

Similar Compounds

    Ethyl vinyl sulfide: Similar in structure but contains sulfur instead of selenium.

    Vinyl ethyl sulfide: Another sulfur-containing analog with similar reactivity.

Uniqueness

Ethene, ((2-(ethylthio)ethyl)seleno)- is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur analogs.

Properties

CAS No.

90053-39-7

Molecular Formula

C6H12SSe

Molecular Weight

195.20 g/mol

IUPAC Name

1-ethenylselanyl-2-ethylsulfanylethane

InChI

InChI=1S/C6H12SSe/c1-3-7-5-6-8-4-2/h4H,2-3,5-6H2,1H3

InChI Key

VHHKGTVEBMUNPQ-UHFFFAOYSA-N

Canonical SMILES

CCSCC[Se]C=C

Origin of Product

United States

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